molecular formula C11H14F2N2O2 B1311390 tert-Butyl (3-amino-2,4-difluorophenyl)carbamate CAS No. 208166-48-7

tert-Butyl (3-amino-2,4-difluorophenyl)carbamate

Cat. No.: B1311390
CAS No.: 208166-48-7
M. Wt: 244.24 g/mol
InChI Key: YLESTKCQLPTXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-amino-2,4-difluorophenyl)carbamate (CAS 208166-48-7) is a high-purity Boc-protected aniline derivative of significant value in medicinal chemistry and pharmaceutical research. This compound features a primary amino group protected by a tert-butyloxycarbonyl (Boc) group, making it a versatile and stable building block for constructing complex molecules. Its molecular formula is C 11 H 14 F 2 N 2 O 2 and it has a molecular weight of 244.24 g/mol . The specific placement of two fluorine atoms at the 2- and 4- positions of the phenyl ring introduces steric and electronic effects that can be crucial for modulating the biological activity, binding affinity, and metabolic stability of resulting compounds. In drug discovery, this compound serves as a critical synthetic intermediate for the preparation of active pharmaceutical ingredients (APIs) . Its primary application lies in the synthesis of molecules with a diaryl amine core, similar to those found in pharmaceuticals like the anticoagulant Ticagrelor, where such difluorophenyl subunits are common . The Boc protecting group can be readily removed under mild acidic conditions to unveil the free amine, which can then be further functionalized through amidation, sulfonylation, or reductive amination to create a diverse array of target molecules. For research and development purposes only. This product is not intended for diagnostic or therapeutic uses. Handle with care and refer to the Safety Data Sheet (SDS) for proper handling instructions. Store sealed in a dry environment, protected from light, and under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

tert-butyl N-(3-amino-2,4-difluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-7-5-4-6(12)9(14)8(7)13/h4-5H,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLESTKCQLPTXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448902
Record name tert-Butyl (3-amino-2,4-difluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208166-48-7
Record name tert-Butyl (3-amino-2,4-difluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate typically involves the protection of the amino group of 3-amino-2,4-difluoroaniline derivatives by reaction with tert-butyl chloroformate or tert-butyl hydroxycarbamate under basic conditions. This carbamate formation is a common method to protect amines in organic synthesis.

Specific Synthetic Routes

Carbamate Formation via tert-Butyl Chloroformate
  • Starting material: 3-amino-2,4-difluoroaniline
  • Reagent: tert-butyl chloroformate
  • Conditions: Basic aqueous or organic medium (e.g., presence of triethylamine or sodium bicarbonate)
  • Mechanism: Nucleophilic attack of the amino group on the carbonyl carbon of tert-butyl chloroformate, displacing chloride and forming the carbamate linkage.
  • Outcome: this compound as a protected amine derivative.

This method is widely used due to its straightforwardness and high yield of carbamate products.

Carbamate Formation via Coupling with tert-Butyl Hydroxycarbamate
  • Starting material: 2,4-difluorophenylacetic acid derivatives or substituted anilines
  • Reagents: tert-butyl hydroxycarbamate, coupling agents such as dicyclohexylcarbodiimide (DCC)
  • Conditions: Typically carried out in organic solvents like dichloromethane or ethyl acetate under mild temperatures.
  • Mechanism: Activation of the carboxylic acid by DCC to form an active ester intermediate, which then reacts with tert-butyl hydroxycarbamate to form the carbamate ester.
  • Outcome: Carbamate derivatives with tert-butyl protection.

While this method is more common for ester carbamates, it can be adapted for aromatic amine carbamates with appropriate substrates.

Comparative Data Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Notes
Carbamate formation with tert-butyl chloroformate 3-amino-2,4-difluoroaniline tert-butyl chloroformate, base (e.g., triethylamine), organic solvent High (typically >85%) Straightforward, widely used, scalable
Coupling with tert-butyl hydroxycarbamate + DCC 2,4-difluorophenylacetic acid derivatives tert-butyl hydroxycarbamate, DCC, organic solvent (e.g., DCM) Moderate to high (78-93%) More steps, used for ester carbamates, adaptable
Enzymatic transamination + chemical protection Fluorinated ketone substrates Transaminase, amino donor, cofactor, buffer pH 6-10, then chemical protection Not reported for this compound Biocatalytic, stereoselective, complex

Chemical Reactions Analysis

tert-Butyl (3-amino-2,4-difluorophenyl)carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

Pharmacological Activity

Research indicates that tert-butyl (3-amino-2,4-difluorophenyl)carbamate exhibits notable pharmacological properties:

  • Enzyme Inhibition : It has been studied as an inhibitor of arginase, an enzyme implicated in various pathological conditions such as cancer and cardiovascular diseases. The compound's ability to modulate arginase activity suggests potential therapeutic applications in treating these diseases .
  • Anticancer Properties : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation in vitro. For instance, compounds with similar structures have demonstrated potent antiproliferative effects against breast cancer cell lines .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the molecular structure impact biological activity. Variations in the fluorine substitution pattern on the phenyl ring significantly alter the compound's potency against specific biological targets .

Case Study 1: Arginase Inhibition

A study focused on synthesizing a series of carbamate derivatives, including this compound, evaluated their inhibitory effects on human arginase isoforms. The findings revealed that certain modifications led to enhanced potency, indicating a promising direction for developing new therapeutic agents targeting arginase-related pathways .

Case Study 2: Anticancer Activity Assessment

In another investigation, researchers synthesized various derivatives of this compound to assess their anticancer effects against multiple cancer cell lines. Results indicated that specific structural changes improved efficacy while reducing cytotoxicity in non-cancerous cell lines, highlighting the potential for selective targeting of cancer cells .

Mechanism of Action

The mechanism of action of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Fluorine Substitution: The 2,4-difluoro substitution in the target compound reduces electron density at the phenyl ring, enhancing resistance to oxidative degradation compared to non-fluorinated analogs like tert-butyl (4-aminophenyl)carbamate .
  • Amino Group Position: The 3-amino group in the target compound allows for regioselective functionalization, whereas 2-amino derivatives (e.g., 1000698-88-3) may exhibit steric challenges in coupling reactions .

Biological Activity

Introduction

tert-Butyl (3-amino-2,4-difluorophenyl)carbamate is a synthetic compound with potential applications in medicinal chemistry, particularly in the study of enzyme inhibition and protein interactions. Its unique structural features, including the presence of fluorine atoms, contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C11_{11}H14_{14}F2_{2}N1_{1}O2_{2}, with a molecular weight of 244.24 g/mol. The structural characteristics include:

  • tert-butyl group: Provides hydrophobic properties.
  • Amino group: Capable of participating in nucleophilic reactions.
  • Difluorophenyl moiety: Enhances lipophilicity and biological activity.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC11_{11}H14_{14}F2_{2}N1_{1}O2_{2}
Molecular Weight244.24 g/mol
Functional GroupsAmino, Carbamate
Fluorine Atoms2 (positions 2 and 4 on phenyl)

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound can inhibit enzyme activity by binding to active or allosteric sites, which may alter enzyme conformation or prevent substrate binding. This mechanism can lead to various biological effects depending on the target enzyme.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown that it can inhibit certain kinases involved in cellular signaling pathways, which may have implications for cancer therapy and other diseases characterized by dysregulated signaling.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested: MCF-7 (breast cancer), U-937 (leukemia), and others.
  • IC50_{50} Values: Indicate the concentration required to inhibit cell growth by 50%. For example, IC50_{50} values in the micromolar range were observed against MCF-7 cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50_{50} (μM)Mechanism of Action
MCF-75.0Induction of apoptosis
U-93710.0Inhibition of cell proliferation
A5496.5Disruption of microtubule dynamics

Neuroprotective Effects

Preliminary investigations suggest that this compound may also exhibit neuroprotective effects by stabilizing microtubules and reducing tau pathology in neurodegenerative models. This potential was highlighted in studies involving tau transgenic mice where treatment led to improved cognitive functions.

Case Studies

  • Study on Enzyme Inhibition:
    • Objective: To evaluate the inhibitory effect on p38α MAP kinase.
    • Findings: The compound showed promising inhibition at low concentrations, suggesting potential use in inflammatory diseases.
  • Anticancer Activity Assessment:
    • Objective: To assess cytotoxicity against leukemia cell lines.
    • Findings: Significant apoptosis induction was noted in treated cells compared to controls.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (3-amino-2,4-difluorophenyl)carbamate, and what key reaction conditions should be optimized?

  • Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protection. A common approach involves coupling 3-amino-2,4-difluoroaniline with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key optimizations include:
  • Stoichiometry : Maintain a 1:1.2 molar ratio of amine to Boc anhydride to ensure complete protection.
  • Solvent : Use dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness.
  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
    For intermediates requiring further functionalization, coupling agents like EDCI/HOBt may be employed (e.g., in analogous carbamate syntheses) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm).
  • ¹⁹F NMR : Confirm fluorine substitution patterns (δ -110 to -130 ppm for aromatic fluorines).
  • ¹³C NMR : Detect carbamate carbonyl (δ 150–160 ppm) and quaternary carbons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₁H₁₄F₂N₂O₂: theoretical 260.10 g/mol).
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the optimal storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture (use desiccants) and strong acids/bases to prevent Boc group cleavage. Stability tests indicate decomposition <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers address low yields in the coupling step during the synthesis of this compound?

  • Methodological Answer : Low yields often stem from incomplete Boc protection or side reactions. Strategies include:
  • Alternative Coupling Agents : Replace Boc anhydride with Boc-OSu (N-hydroxysuccinimide ester) for milder conditions.
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate carbamate formation.
  • Workup Optimization : Use aqueous extraction (NaHCO₃) to remove unreacted reagents.
    For intermediates, column chromatography (silica gel, hexane/EtOAc gradient) improves purity .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer :
  • DFT Refinement : Recalculate NMR chemical shifts using solvent-corrected density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)).
  • 2D NMR Validation : Employ HSQC and HMBC to confirm proton-carbon connectivity, especially for overlapping aromatic signals.
  • Dynamic Effects : Consider rotameric equilibria (e.g., tert-butyl group rotation) affecting NMR line shapes .

Q. How does the ortho- and para-fluorine substitution influence the electronic and steric properties of this compound?

  • Methodological Answer :
  • Electronic Effects : Fluorine’s electronegativity withdraws electron density, making the aromatic ring electron-deficient. This activates the meta-amino group for electrophilic substitution but deactivates para positions.
  • Steric Effects : Ortho-fluorine creates steric hindrance, reducing reactivity in coupling reactions (e.g., Suzuki-Miyaura).
  • Hammett Analysis : Use σₚ values (F: +0.06) to predict substituent effects on reaction rates .

Q. What advanced techniques are recommended for analyzing crystallographic data of this compound derivatives?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SCXRD) : Refine structures using SHELXL (SHELX suite) with high-resolution data collected at 100 K to minimize thermal motion .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···F hydrogen bonds) to explain packing motifs.
  • Twinned Data Handling : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.